molecular formula C17H14F3N3O5S B3553510 N-[4-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide

N-[4-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide

Cat. No. B3553510
M. Wt: 429.4 g/mol
InChI Key: JLUZSFFDUWSLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ANTA and is used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ANTA involves its ability to selectively inhibit the mPTP. The mPTP is a non-specific pore that is formed in the inner mitochondrial membrane in response to various stimuli, including oxidative stress, calcium overload, and pH changes. The opening of the mPTP leads to a loss of mitochondrial membrane potential, which results in the release of pro-apoptotic factors and the induction of cell death. ANTA inhibits the opening of the mPTP by binding to the adenine nucleotide translocator (ANT), which is a component of the mPTP. By binding to ANT, ANTA prevents the opening of the mPTP and maintains mitochondrial membrane potential, which results in the suppression of cell death.
Biochemical and Physiological Effects:
ANTA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ANTA can protect cells from oxidative stress and apoptosis by inhibiting the opening of the mPTP. In vivo studies have shown that ANTA can protect against ischemia-reperfusion injury in various organs, including the heart, liver, and brain. ANTA has also been shown to have potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

ANTA has several advantages and limitations for lab experiments. One of the main advantages of ANTA is its selectivity for the mPTP, which allows for the specific inhibition of this pore. This selectivity makes ANTA an ideal tool for studying the role of the mPTP in various cellular processes. However, ANTA has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ANTA. One potential direction is the development of more potent and selective inhibitors of the mPTP. Another direction is the exploration of the therapeutic potential of ANTA in various diseases, including cancer and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of ANTA and related compounds may lead to the discovery of new therapeutic agents.

Scientific Research Applications

ANTA has been used in various scientific studies to understand its potential applications in research. One of the main applications of ANTA is its use as a selective inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific pore that is found in the inner mitochondrial membrane and is involved in the regulation of cellular metabolism, apoptosis, and necrosis. By inhibiting the mPTP, ANTA has been shown to have potential therapeutic applications in various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O5S/c1-10(24)21-11-2-4-12(5-3-11)22-16(25)9-28-15-7-6-13(29-17(18,19)20)8-14(15)23(26)27/h2-8H,9H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUZSFFDUWSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)SC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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